

# The Discovery and Synthesis of Crisaborole: A Benzoxaborole PDE4 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Crisaborole*

Cat. No.: *B606811*

[Get Quote](#)

## A Technical Guide for Drug Development Professionals

### Abstract

**Crisaborole** (formerly AN2728), marketed as Eucrisa®, is a non-steroidal, topical anti-inflammatory agent that represents a significant advancement in the treatment of mild-to-moderate atopic dermatitis (AD).<sup>[1][2]</sup> Its development marked a milestone in the application of boron chemistry to medicinal chemistry. **Crisaborole** is a selective phosphodiesterase 4 (PDE4) inhibitor, which modulates the inflammatory cascade central to the pathophysiology of AD.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the discovery of the novel benzoxaborole scaffold, the synthetic pathways developed for **Crisaborole**, its mechanism of action, and the key experimental protocols used in its characterization.

### Discovery of Crisaborole

The journey to **Crisaborole** began with the exploration of boron-containing compounds as a novel class of therapeutic agents. Anacor Pharmaceuticals pioneered the development of a proprietary benzoxaborole chemistry platform, aiming to create small molecules that could engage in reversible covalent binding with enzyme active sites.<sup>[1]</sup>

A series of phenoxy benzoxaboroles were synthesized and subjected to a screening cascade to evaluate their inhibitory activity against PDE4 and their ability to suppress the release of pro-inflammatory cytokines. From this library, 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-

benzoxaborole, then coded as AN2728, emerged as a highly potent candidate both in vitro and in vivo. The incorporation of a boron atom was a key design feature, resulting in a low-molecular-weight compound (251 daltons) that facilitates effective penetration through the skin, a critical attribute for a topical dermatological agent.[4][5]

## Synthesis of Crisaborole

The synthesis of **Crisaborole** has been described through several routes in patent literature. A common strategy involves the coupling of a pre-formed benzoxaborole precursor with a cyanophenoxy moiety. The following sections detail a representative synthetic approach and experimental protocol.

## General Synthetic Scheme

A prevalent synthetic strategy involves the reaction of a protected 2-bromo-5-hydroxybenzyl alcohol with 4-fluorobenzonitrile, followed by a metal-halogen exchange and reaction with a borate ester to form the benzoxaborole ring. An alternative, high-yield three-step process has also been developed, starting from 2-bromo-5-hydroxybenzaldehyde.[6] This process is advantageous as it operates under milder conditions and is more scalable.[6]

[Click to download full resolution via product page](#)

Caption: High-level overview of a synthetic route to **Crisaborole**.

## Experimental Protocol: Synthesis of a Key Intermediate

The following protocol is a representative example for the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, a key intermediate in an efficient **Crisaborole** synthesis, adapted from patent literature.[\[6\]](#)

Objective: To synthesize 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile via reduction and subsequent etherification.

### Materials:

- 2-Bromo-5-hydroxybenzaldehyde (1 equivalent)
- Sodium borohydride ( $\text{NaBH}_4$ ) (0.5 equivalents)
- 2,6-dichloro-4-fluorobenzonitrile (1 equivalent)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2 equivalents)
- Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Water
- Sodium hydroxide (NaOH) for stabilization of  $\text{NaBH}_4$  solution

### Procedure:

- Reduction of Aldehyde:
  - Dissolve 2-bromo-5-hydroxybenzaldehyde (20.1 g, 100 mmol) in THF (80 mL) in a reaction flask.
  - Cool the solution to 0-5°C using an ice bath.
  - Slowly add a solution of  $\text{NaBH}_4$  (1.9 g, 50 mmol) in water (10 mL, stabilized with a drop of NaOH) over 30 minutes, maintaining the temperature below 5°C.

- Stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting solution contains 2-bromo-5-hydroxyphenylmethanol and is used directly in the next step.
- Williamson Ether Synthesis:
  - To the solution from the previous step, add DMF (100 mL), 2,6-dichloro-4-fluorobenzonitrile (19.0 g, 100 mmol), and K<sub>2</sub>CO<sub>3</sub> (27.6 g, 200 mmol).
  - Warm the mixture to room temperature and stir for 5 hours.
  - Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of starting materials.
  - Upon completion, add water (400 mL) to the reaction mixture to precipitate the product.
  - Stir the resulting slurry for 30 minutes.
  - Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title intermediate.

## Summary of Reaction Steps

| Step | Reaction                   | Key Reagents                                              | Solvent   | Temperature | Reported Overall Yield  |
|------|----------------------------|-----------------------------------------------------------|-----------|-------------|-------------------------|
| 1    | Reduction                  | NaBH <sub>4</sub>                                         | THF/Water | 0-5°C       | \multirow{3}{*}{74%[6]} |
| 2    | Ether Synthesis            | K <sub>2</sub> CO <sub>3</sub>                            | THF/DMF   | Room Temp   |                         |
| 3    | Cyclization/Dechlorination | n-BuLi,<br>B(OiPr) <sub>3</sub> ,<br>Pd/C, H <sub>2</sub> | THF       | -78°C to RT |                         |

## Mechanism of Action

**Crisaborole** exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in keratinocytes and immune cells.[7][8]

## PDE4 Inhibition and cAMP Modulation

PDE4 is responsible for the hydrolysis of the intracellular second messenger cyclic adenosine monophosphate (cAMP) into its inactive metabolite, adenosine monophosphate (AMP).[4] In inflammatory conditions like atopic dermatitis, PDE4 activity is elevated, leading to depleted cAMP levels.[8] By inhibiting PDE4, **Crisaborole** increases intracellular cAMP concentrations. [3][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately leading to a reduction in the production and release of pro-inflammatory cytokines.[10]

The unique boron atom within the benzoxaborole structure is critical for its inhibitory activity. It forms a reversible, covalent bond with the bimetal center (containing zinc and magnesium ions) in the active site of the PDE4 enzyme, effectively blocking its catalytic function.[3][9][11]

## Signaling Pathway

```
// Nodes
ProInflammatory_Stimuli [label="Pro-inflammatory\nStimuli", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"];
ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
PDE4 [label="PDE4", fillcolor="#F1F3F4", fontcolor="#202124"];
AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Crisaborole [label="Crisaborole", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-4, IL-5, IL-13 etc.)", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation\n(Signs & Symptoms of AD)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

  

```
// Edges
ProInflammatory_Stimuli -> AC [label="activates"];
ATP -> AC [style=dashed, arrowhead=none];
AC -> cAMP [label="produces"];
cAMP -> PKA [label="activates"];
PKA ->
```

NFkB [label="inhibits", arrowhead=tee]; NFkB -> Cytokines [label="promotes transcription"]; Cytokines -> Inflammation [label="drives"];

PDE4 -> cAMP [label="hydrolyzes", arrowhead=tee, color="#EA4335", style=bold]; cAMP -> PDE4 [style=dashed, arrowhead=none]; PDE4 -> AMP;

**Crisaborole** -> PDE4 [label="inhibits", arrowhead=tee, color="#34A853", style=bold, len=1.5]; }

Caption: **Crisaborole** inhibits PDE4, increasing cAMP and reducing inflammation.

## Quantitative Data

**Crisaborole** has been characterized extensively to quantify its potency against PDE4 and its effect on cytokine production.

**Table 1: PDE4 Inhibition by Crisaborole**

| PDE4 Target                | IC <sub>50</sub> Value | Reference(s) |
|----------------------------|------------------------|--------------|
| PDE4 (General)             | 0.49 μM (490 nM)       | [12]         |
| PDE4 (Multiple Isoforms)   | 55 - 340 nM            | [13]         |
| PDE4B2 (Catalytic Domain)  | 75 nM                  | [13][14]     |
| PDE4Cat (Catalytic Domain) | 0.11 μM (110 nM)       | [12]         |

**Table 2: Inhibition of Cytokine Release by Crisaborole**

| Cytokine | IC <sub>50</sub> Value | Reference(s) |
|----------|------------------------|--------------|
| TNF-α    | 0.172 - 0.54 μM        | [12]         |
| IL-2     | 0.205 - 0.61 μM        | [12]         |
| IL-4     | 0.48 μM                |              |
| IL-5     | 2.03 - 2.4 μM          | [12]         |
| IFN-γ    | 0.696 - 0.83 μM        | [12]         |
| IL-10    | 5.3 μM                 | [12]         |

## Key Experimental Protocols

### Protocol: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **Crisaborole** against a purified PDE4 enzyme.

#### Materials:

- Recombinant human PDE4 enzyme (e.g., PDE4B2)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl<sub>2</sub>, 1.7 mM EGTA)
- cAMP (substrate)
- 5'-Nucleotidase (snake venom)
- **Crisaborole** (test compound)
- DMSO (vehicle)
- Phosphate detection reagent (e.g., Malachite Green)
- 96-well microplate
- Plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **Crisaborole** in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Include a DMSO-only vehicle control.
- Reaction Setup: In a 96-well plate, add in order:
  - Assay Buffer
  - **Crisaborole** dilution or vehicle
  - PDE4 enzyme solution.

- Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add cAMP solution to all wells to initiate the enzymatic reaction.
- Enzymatic Reaction: Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction remains in the linear range.
- Second Enzymatic Step: Add 5'-Nucleotidase to each well. This enzyme converts the AMP (product of the PDE4 reaction) into adenosine and inorganic phosphate (Pi). Incubate for 10 minutes at 30°C.
- Detection: Add the phosphate detection reagent (e.g., Malachite Green) to all wells to stop the reaction and develop color. The intensity of the color is proportional to the amount of inorganic phosphate produced.
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each **Crisaborole** concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical PDE4 inhibition assay.

## Protocol: Cytokine Release Assay from PBMCs

This protocol is adapted from generalized methods for testing anti-inflammatory compounds. [15]

**Objective:** To measure the effect of **Crisaborole** on the production of pro-inflammatory cytokines from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

### Materials:

- Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Lipopolysaccharide (LPS) as a stimulant.
- **Crisaborole** (test compound).
- DMSO (vehicle).
- 96-well cell culture plate.
- ELISA kits for target cytokines (e.g., TNF- $\alpha$ , IL-4).

### Procedure:

- **Cell Plating:** Resuspend isolated PBMCs in complete RPMI medium and adjust the cell density. Seed 100  $\mu$ L of the cell suspension into each well of a 96-well plate.
- **Inhibitor Treatment:** Prepare serial dilutions of **Crisaborole** in complete medium. Add 50  $\mu$ L of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
- **Stimulation:** Add 50  $\mu$ L of LPS solution (final concentration, e.g., 100 ng/mL) to all wells except for the unstimulated control.
- **Incubation:** Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

- Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant for analysis.
- Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF- $\alpha$ ) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cytokine inhibition for each **Crisaborole** concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC<sub>50</sub> value by plotting the data as described for the PDE4 assay.

## Conclusion

The discovery and development of **Crisaborole** is a prime example of successful structure-based drug design, leveraging the unique properties of boron chemistry to create a novel therapeutic agent. Its targeted inhibition of PDE4 provides an effective, non-steroidal option for controlling the inflammation central to atopic dermatitis. The synthetic routes are well-established, and its mechanism of action is supported by robust biochemical and cellular data. This guide provides a foundational overview for researchers and scientists involved in the ongoing development of innovative dermatological therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [grokipedia.com](http://grokipedia.com) [grokipedia.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]

- 6. US10329311B1 - Process for the preparation of crisaborole - Google Patents [patents.google.com]
- 7. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eucrisa(pfizerpro.com [eucrisa(pfizerpro.com])
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Crisaborole: A Benzoaborole PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606811#discovery-and-synthesis-of-the-benzoaborole-crisaborole]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)